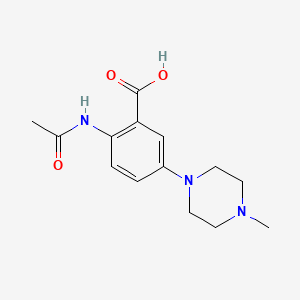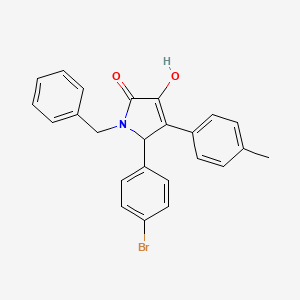![molecular formula C21H25N5O3S B11271264 2-ethyl-6-(4-methoxybenzyl)-5-{[2-oxo-2-(pyrrolidin-1-yl)ethyl]sulfanyl}-2,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one](/img/structure/B11271264.png)
2-ethyl-6-(4-methoxybenzyl)-5-{[2-oxo-2-(pyrrolidin-1-yl)ethyl]sulfanyl}-2,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-ETHYL-6-[(4-METHOXYPHENYL)METHYL]-5-{[2-OXO-2-(PYRROLIDIN-1-YL)ETHYL]SULFANYL}-2H,6H,7H-PYRAZOLO[4,3-D]PYRIMIDIN-7-ONE is a complex organic compound with a unique structure that combines various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-ETHYL-6-[(4-METHOXYPHENYL)METHYL]-5-{[2-OXO-2-(PYRROLIDIN-1-YL)ETHYL]SULFANYL}-2H,6H,7H-PYRAZOLO[4,3-D]PYRIMIDIN-7-ONE typically involves multi-step organic reactions. The process begins with the preparation of key intermediates, followed by their sequential coupling and functionalization. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure cost-effectiveness and reproducibility. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and minimize waste.
Chemical Reactions Analysis
Types of Reactions
2-ETHYL-6-[(4-METHOXYPHENYL)METHYL]-5-{[2-OXO-2-(PYRROLIDIN-1-YL)ETHYL]SULFANYL}-2H,6H,7H-PYRAZOLO[4,3-D]PYRIMIDIN-7-ONE undergoes various chemical reactions, including:
Oxidation: Conversion of sulfanyl groups to sulfoxides or sulfones.
Reduction: Reduction of carbonyl groups to alcohols.
Substitution: Nucleophilic substitution at the pyrazolo[4,3-d]pyrimidin-7-one core.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines. Reaction conditions are tailored to the specific transformation desired, often involving controlled temperatures and inert atmospheres.
Major Products
The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation of the sulfanyl group yields sulfoxides or sulfones, while nucleophilic substitution can introduce various substituents at the pyrazolo[4,3-d]pyrimidin-7-one core.
Scientific Research Applications
2-ETHYL-6-[(4-METHOXYPHENYL)METHYL]-5-{[2-OXO-2-(PYRROLIDIN-1-YL)ETHYL]SULFANYL}-2H,6H,7H-PYRAZOLO[4,3-D]PYRIMIDIN-7-ONE has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of new compounds.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases, such as cancer and infectious diseases.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-ETHYL-6-[(4-METHOXYPHENYL)METHYL]-5-{[2-OXO-2-(PYRROLIDIN-1-YL)ETHYL]SULFANYL}-2H,6H,7H-PYRAZOLO[4,3-D]PYRIMIDIN-7-ONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The pathways involved depend on the specific biological context and the target molecules.
Comparison with Similar Compounds
Similar Compounds
- 2-ETHYL-6-[(4-METHOXYPHENYL)METHYL]-5-{[2-OXO-2-(PYRROLIDIN-1-YL)ETHYL]SULFANYL}-2H,6H,7H-PYRAZOLO[4,3-D]PYRIMIDIN-7-ONE
- 2-ETHYL-6-[(4-METHOXYPHENYL)METHYL]-5-{[2-OXO-2-(PYRROLIDIN-1-YL)ETHYL]SULFANYL}-2H,6H,7H-PYRAZOLO[4,3-D]PYRIMIDIN-7-ONE
Uniqueness
The uniqueness of 2-ETHYL-6-[(4-METHOXYPHENYL)METHYL]-5-{[2-OXO-2-(PYRROLIDIN-1-YL)ETHYL]SULFANYL}-2H,6H,7H-PYRAZOLO[4,3-D]PYRIMIDIN-7-ONE lies in its specific combination of functional groups and structural features, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C21H25N5O3S |
|---|---|
Molecular Weight |
427.5 g/mol |
IUPAC Name |
2-ethyl-6-[(4-methoxyphenyl)methyl]-5-(2-oxo-2-pyrrolidin-1-ylethyl)sulfanylpyrazolo[4,3-d]pyrimidin-7-one |
InChI |
InChI=1S/C21H25N5O3S/c1-3-25-13-17-19(23-25)20(28)26(12-15-6-8-16(29-2)9-7-15)21(22-17)30-14-18(27)24-10-4-5-11-24/h6-9,13H,3-5,10-12,14H2,1-2H3 |
InChI Key |
OHKUVFPEQXOMJN-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C2C(=N1)C(=O)N(C(=N2)SCC(=O)N3CCCC3)CC4=CC=C(C=C4)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[(2-Fluorobenzyl)sulfanyl]-2-(thiophen-2-yl)pyrazolo[1,5-a]pyrazine](/img/structure/B11271182.png)
![N-(3-chloro-4-methylphenyl)-2-((9-phenylpyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamide](/img/structure/B11271192.png)
![Ethyl 2-(2-{[7-(4-fluorophenyl)-5H,6H,7H-imidazo[2,1-C][1,2,4]triazol-3-YL]sulfanyl}acetamido)acetate](/img/structure/B11271202.png)
![N-(4-Chlorophenyl)-2-({7-phenyl-5H,6H,7H-imidazo[2,1-C][1,2,4]triazol-3-YL}sulfanyl)acetamide](/img/structure/B11271213.png)
![9-butyl-3-(4-methoxyphenyl)-5,7-dimethyl-5H,6H,7H,8H,9H-[1,2,4]triazolo[3,4-h]purine-6,8-dione](/img/structure/B11271230.png)
![2-(3,4-dimethoxyphenyl)-N-{1-[1-(2,3-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}acetamide](/img/structure/B11271232.png)
![4-[4-(3-Chlorobenzenesulfonyl)piperazin-1-YL]-6-(4-methoxyphenyl)pyrimidine](/img/structure/B11271234.png)
![N-[2-Chloro-5-(trifluoromethyl)phenyl]-2-({7-phenyl-5H,6H,7H-imidazo[2,1-C][1,2,4]triazol-3-YL}sulfanyl)acetamide](/img/structure/B11271237.png)
![(3E)-3-{2-[(benzylamino)(oxo)acetyl]hydrazinylidene}-N-(3,4-dichlorophenyl)butanamide](/img/structure/B11271244.png)
![2-(3-(4-chlorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(2,4-dimethylphenyl)acetamide](/img/structure/B11271245.png)
![3-(3,4-dimethoxyphenyl)-5-{3-[4-(propan-2-yl)phenyl]-1H-pyrazol-5-yl}-1,2,4-oxadiazole](/img/structure/B11271251.png)
![5-[(4-chlorophenyl)amino]-N-(4-fluorobenzyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B11271253.png)

